(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Description
“(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl” is a chiral amine hydrochloride salt featuring a 2-bromopyridin-3-yl substituent and a trifluoroethylamine backbone. Its molecular formula is C₇H₇BrClF₃N₂, with a molecular weight of 291.49 g/mol (estimated based on analogous compounds in ). This compound is likely utilized in medicinal chemistry, particularly in the development of enzyme inhibitors, as trifluoroethylamine derivatives are known to interact with targets like β-secretase (BACE1) . The HCl salt enhances solubility and stability, making it suitable for experimental applications.
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1 |
InChI Key |
WSQWNASJXCXIEE-JEDNCBNOSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bromopyridinyl Intermediate
- Starting from 2,6-dibromopyridine or 2-bromopyridine derivatives, selective lithiation is performed using n-butyllithium at low temperatures (around –78 °C) under inert atmosphere (argon).
- The lithiated intermediate is then reacted with electrophiles such as ethyl 2,2,2-trifluoroacetate to introduce the trifluoromethyl ketone functionality, which is subsequently reduced or transformed into the trifluoroethan-1-amine moiety.
Introduction of the Trifluoroethan-1-amine Group
- Reduction of the trifluoromethyl ketone intermediate to the corresponding alcohol or amine intermediate is achieved using reducing agents or catalytic hydrogenation.
- Alternatively, nucleophilic substitution with trifluoroethylamine derivatives under palladium-catalyzed conditions can be employed to install the amine group directly onto the bromopyridinyl ring.
Asymmetric Synthesis and Chiral Resolution
- The (S)-enantiomer is obtained either by asymmetric synthesis using chiral catalysts or by resolution of the racemic mixture using chiral chromatography or crystallization techniques.
- Chiral ligands such as 2,2'-bipyridine derivatives with trifluoromethyl substituents have been reported to facilitate enantioselective reactions leading to high enantiomeric excess (ee) values.
Formation of the Hydrochloride Salt
- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt, improving compound stability and facilitating purification.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Lithiation | 2,6-Dibromopyridine + n-BuLi (2.5 M in hexane), –78 °C, argon atmosphere | Formation of lithiated pyridine intermediate |
| 2. Electrophilic Addition | Ethyl 2,2,2-trifluoroacetate, –78 °C to room temperature | Introduction of trifluoromethyl ketone group |
| 3. Reduction | Suitable reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Conversion to trifluoroethanol intermediate |
| 4. Amination | Reaction with ammonia or trifluoroethylamine under Pd-catalysis | Formation of trifluoroethan-1-amine moiety |
| 5. Chiral Resolution | Chiral chromatography or crystallization | Isolation of (S)-enantiomer |
| 6. Salt Formation | Treatment with HCl in ethanol | Formation of hydrochloride salt |
Analytical and Research Findings
- Chirality: The (S)-enantiomer exhibits specific optical rotation values, e.g., [α]D22 = –4.1 (c = 1.0, CHCl3), confirming stereochemical purity.
- Purity and Yield: Reported yields for the multi-step synthesis typically range from 50% to 75%, depending on reaction conditions and purification methods.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are commonly used to enhance solubility and reaction rates in coupling steps.
- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling reactions efficiently under mild conditions, improving overall yield and selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Dibromopyridine or 2-bromopyridine derivatives |
| Key Reagents | n-Butyllithium, ethyl 2,2,2-trifluoroacetate, Pd catalysts |
| Reaction Temperature | –78 °C for lithiation; room temperature for coupling |
| Solvents | Diethyl ether, DMF, acetonitrile, ethanol |
| Chiral Resolution Method | Chiral chromatography or crystallization |
| Optical Rotation | [α]D22 = –4.1 (S-enantiomer, CHCl3) |
| Final Product Form | Hydrochloride salt |
| Typical Yield | 50–75% over multi-step synthesis |
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring enables participation in palladium-mediated coupling reactions. These processes are critical for constructing biaryl systems in pharmaceutical intermediates.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis yields biaryl derivatives. Typical conditions include:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/PCy₃ | K₂CO₃ | Dioxane | 150 | 82–99 | |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | THF | 80–100 | 70–85 |
Key considerations:
-
High temperatures (150°C) improve yields in microwave-assisted reactions .
-
Ligands like tricyclohexylphosphine (PCy₃) suppress side reactions .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine. Common nucleophiles include amines, alkoxides, and thiols:
Reaction with Piperidine
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| Piperidine, DMF, 100°C | 3-Piperidinylpyridine derivative | 78 |
Mechanistic studies suggest a two-step pathway:
-
Formation of a Meisenheimer complex via electron-deficient aromatic ring activation.
-
Bromide elimination driven by the trifluoroethyl group’s electron-withdrawing effect.
Radical-Mediated Reactions
The bromine atom participates in radical chain processes, as demonstrated in cross-dehydrogenative couplings:
Radical Trapping Experiments
| Radical Trap | Observation | Implication | Source |
|---|---|---|---|
| TEMPO | Reaction suppression | Radical intermediates involved | |
| 1,1-Diphenylethylene | THF–DPE adduct formation | Confirms aryl radical generation |
Proposed mechanism for THF-mediated radical reactions:
-
Single-electron oxidation generates a THF radical.
-
Radical addition to the pyridine ring forms a stabilized intermediate.
Acid/Base-Mediated Transformations
The trifluoroethylamine group undergoes hydrolysis under harsh conditions:
Hydrolysis of Trifluoroethylamine
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 2,2,2-Trifluoroacetic acid | 65 | |
| NaOH (aq), 100°C, 6h | Pyridin-3-ylmethanamine derivative | 58 |
Stability and Side Reactions
-
Thermal Decomposition : Above 200°C, debromination and pyridine ring degradation occur.
-
Light Sensitivity : Prolonged UV exposure leads to radical bromine dissociation, necessitating storage in amber vials.
Comparative Reactivity Table
| Reaction Type | Key Feature | Functional Group Involvement | Yield Range (%) |
|---|---|---|---|
| Suzuki Coupling | Biaryl bond formation | Bromopyridine | 70–99 |
| Nucleophilic Substitution | Amine/alkoxide incorporation | Bromopyridine | 65–85 |
| Radical Coupling | C–C bond formation via radicals | Bromopyridine/THF | 35–78 |
| Hydrolysis | Amine-to-acid conversion | Trifluoroethylamine | 58–65 |
This compound’s versatility in cross-couplings and substitutions makes it valuable for synthesizing kinase inhibitors and fluorinated bioactive molecules. Further studies are needed to explore photoredox catalysis applications and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibit promising anticancer properties. The bromopyridine moiety is known to interact with various biological targets, potentially inhibiting cancer cell proliferation. Research has focused on synthesizing derivatives of this compound to enhance its efficacy against specific cancer types.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Investigations have revealed that similar trifluoroethyl amines can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to new treatments for neurological disorders such as depression and anxiety.
Biological Research
Bioconjugation Techniques
(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has been utilized in bioconjugation strategies due to its reactive bromine atom. This enables the attachment of various biomolecules for targeted drug delivery systems or imaging agents in biological studies. The ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents.
Enzyme Inhibition Studies
Research has also explored the role of this compound as an enzyme inhibitor. Its interaction with specific enzymes can provide insights into metabolic pathways and lead to the development of novel inhibitors for therapeutic purposes. For example, studies have indicated that similar compounds can inhibit kinases involved in cancer progression.
Material Science
Development of Functional Materials
The unique properties of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride make it suitable for developing functional materials in electronics and photonics. Its incorporation into polymer matrices can result in materials with enhanced thermal stability and electrical conductivity.
Nanomaterial Synthesis
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles have applications ranging from drug delivery systems to catalysis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl” becomes evident when compared to analogs with variations in pyridine substitution patterns, stereochemistry, or halogenation. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison of Bromopyridine-Trifluoroethylamine Derivatives
Key Observations :
Substituent Position :
- The 2-bromo-3-pyridinyl group in the target compound provides distinct electronic and steric effects compared to analogs with bromine at positions 4, 5, or 4. For example, the 3-Bromopyridin-4-YL derivative () may exhibit weaker enzyme binding due to unfavorable spatial alignment .
- The 5-Bromopyridin-3-YL analog () highlights how bromine placement influences chirality-dependent interactions, as the (R)-isomer shows reduced activity in preliminary assays .
Stereochemistry :
- The (S)-configuration is conserved in high-affinity inhibitors like those targeting BACE1, whereas (R)-isomers often demonstrate diminished potency .
Salt Form :
- HCl salts (e.g., target compound vs. ) enhance aqueous solubility, critical for in vitro and in vivo studies. Neutral analogs (e.g., ) are less suited for pharmacological applications .
Biological Activity
(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 1213054-78-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity based on available research findings, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrF₃N₂ |
| Molecular Weight | 255.04 g/mol |
| CAS Number | 1213054-78-4 |
| Boiling Point | Not available |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
The biological activity of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as a kinase inhibitor, particularly in relation to cancer therapies. Kinase inhibitors are crucial in regulating cellular signaling pathways that can lead to tumor growth and metastasis.
Case Study: Kinase Inhibition
Research has shown that compounds similar to (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl exhibit selective inhibition of certain kinases. For instance:
- BCR-ABL Kinase : This compound has demonstrated inhibitory effects on BCR-ABL, a fusion protein associated with chronic myeloid leukemia (CML). Inhibition of this kinase can lead to reduced proliferation of leukemic cells.
Antiproliferative Effects
The antiproliferative activity of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl has been evaluated in various cancer cell lines. The results indicate:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis via caspase activation |
| A549 | 6.5 | Inhibition of cell cycle progression |
| HeLa | 7.0 | Disruption of mitochondrial function |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is essential for its development as a therapeutic agent.
Metabolism
Preliminary studies indicate that the compound undergoes hepatic metabolism with moderate clearance rates. The introduction of fluorine atoms may enhance metabolic stability compared to non-fluorinated analogs.
Toxicological Profile
Toxicity assessments reveal that while the compound exhibits promising biological activity, it also presents potential side effects typical of kinase inhibitors:
- Adverse Effects : Nausea, fatigue, and potential cardiotoxicity at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
